6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-3-1-7(2-4-8)9-5-6-10-13-14-11(17)16(10)15-9/h1-6H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXRFZZRFRYWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NNC3=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Hydrazone Intermediate
A common and effective method involves the condensation of a 6-chloropyridazin-3(2H)-one derivative with hydrazine derivatives to form hydrazones, which are then cyclized oxidatively to yield the triazolo ring. This approach is well-documented for its ability to tolerate various functional groups and provide good yields of the target compound.
One-Pot Oxidative Cyclization Method
A particularly efficient and modern preparation method is the one-pot oxidative cyclization of heteroaryl hydrazones using a combination of tetramethylammonium bromide (Me4NBr) and oxone as the oxidant system. This method was reported by Sembian Ruso et al. (2013) and offers several advantages:
- One-pot process: Avoids isolation and purification of hydrazone intermediates.
- Mild, metal-free conditions: Uses non-toxic, environmentally benign reagents.
- Wide substrate scope: Tolerates a broad range of functional groups, including halogenated aromatic aldehydes.
- High efficiency: Provides good to excellent yields of 3-substitutedtriazolo[4,3-b]pyridazines.
Procedure Details
- Step 1: Condensation of pyridazinohydrazine derivative with 4-chlorobenzaldehyde to form the hydrazone intermediate.
- Step 2: Direct oxidative cyclization of the hydrazone in the presence of Me4NBr and oxone.
- Reaction conditions: Typically carried out at room temperature or mild heating in an appropriate solvent such as ethanol or acetonitrile.
- Outcome: Formation of the 6-(4-chlorophenyl)triazolo[4,3-b]pyridazin-3(2H)-one in a streamlined, efficient manner.
This method eliminates the need for hazardous reagents like POCl3 or bromine and avoids multi-step purifications, making it highly suitable for laboratory and potentially industrial synthesis.
Alternative Synthetic Routes
Other traditional methods include:
- Reflux condensation: Heating equimolar amounts of 3-amino-6-chloropyridazine with substituted benzoyl hydrazides in ethanol or n-butanol under reflux for extended periods (e.g., 35 hours), followed by concentration, filtration, drying, and recrystallization to obtain the final product. This method, while effective, is more time-consuming and requires careful purification steps.
- Use of acid chlorides or benzoyl hydrazides: To introduce the 4-chlorophenyl substituent, benzoyl hydrazides bearing the 4-chlorophenyl group are reacted with pyridazine derivatives.
Comparative Data of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| One-pot oxidative cyclization | Pyridazinohydrazine + 4-chlorobenzaldehyde + Me4NBr + oxone | Mild, metal-free, efficient, one-pot | Requires careful control of oxidant | 70-85 |
| Reflux condensation with hydrazides | 3-amino-6-chloropyridazine + 4-chlorobenzoyl hydrazide in ethanol/n-butanol, reflux 35 h | Straightforward, well-established | Long reaction time, multiple steps | 60-75 |
| Stepwise isolation and cyclization | Hydrazone isolation followed by oxidative cyclization with POCl3, Br2, or other oxidants | Established protocols | Use of hazardous reagents, multi-step | 50-70 |
Summary Table of Key Physical and Analytical Data
| Property | Data |
|---|---|
| Molecular Formula | C11H6ClN5O |
| Molecular Weight | ~253.64 g/mol |
| Melting Point | Typically 250-252 °C (varies by purity) |
| Purification | Recrystallization from ethanol or aqueous ethanol |
| Characterization Techniques | IR, 1H NMR, MS, Elemental Analysis |
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyridazines with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s binding affinity and specificity are influenced by its structural features, such as the triazole and pyridazine rings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyridazine scaffold is versatile, with modifications at positions 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound enhances cytotoxicity compared to non-halogenated analogs, as seen in its thione derivative (IIb) . Fluorine substitution (e.g., 4-fluorophenyl) improves metabolic stability but may reduce potency compared to chlorinated analogs . Sulfonamide and piperazinyl groups (e.g., compounds from ) increase solubility and target specificity, particularly in enzyme inhibition (e.g., BRD4 bromodomains).
Structural Modifications and Physicochemical Properties: Thione derivatives (e.g., IIb in ) exhibit higher melting points (~256°C) compared to non-thione analogs, likely due to enhanced intermolecular hydrogen bonding. The trifluoromethylbenzylthio group in introduces steric bulk, which may hinder binding in some targets but improves selectivity for bromodomains.
Synthetic Accessibility :
Biological Activity
6-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H7ClN4O
- Molecular Weight : 246.65 g/mol
- CAS Number : 1239753-94-6
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of derivatives of [1,2,4]triazolo[4,3-b]pyridazines and evaluated their biological activity. The compound 4q , which is structurally similar to this compound, exhibited potent antiproliferative activity with IC50 values as low as 0.008 μM against A549 lung adenocarcinoma cells and 0.012 μM against HT-1080 fibrosarcoma cells .
The mechanism by which this compound exerts its biological effects appears to involve:
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization effectively. This action disrupts microtubule dynamics essential for cell division, leading to cell cycle arrest at the G2/M phase in cancer cells .
- Binding Affinity : Molecular docking studies suggest that the compound binds at the colchicine site of tubulin. This binding is facilitated by hydrogen bonds formed between specific amino acid residues and the compound's functional groups .
Comparative Biological Activity
A comparative analysis of various derivatives of [1,2,4]triazolo[4,3-b]pyridazine reveals that modifications in the chemical structure can significantly impact biological activity. Table 1 summarizes the IC50 values of selected compounds against different cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 0.008 |
| HT-1080 (Fibrosarcoma) | 0.012 | |
| SGC-7901 (Gastric) | 0.014 | |
| Other Derivative | A549 (Lung) | 0.009 |
| HT-1080 (Fibrosarcoma) | 0.010 |
Case Studies
Several case studies have documented the efficacy of triazolo-pyridazine derivatives in preclinical models:
- Study on Antitumor Activity : In a study examining the effects of various triazolo derivatives on tumor growth in xenograft models, compounds similar to this compound demonstrated significant tumor reduction compared to control groups .
- Mechanistic Insights : Another study focused on elucidating the mechanism of action through gene expression profiling post-treatment with triazolo derivatives. The results indicated upregulation of apoptosis-related genes and downregulation of proliferation markers in treated cells .
Q & A
Basic Research Question
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
- Spill management : Absorb with vermiculite; dispose as hazardous waste .
Which analytical techniques resolve contradictions in reported physicochemical properties?
Advanced Research Question
Discrepancies in solubility or melting points are addressed via:
- HPLC-PDA : Purity >98% ensures consistent melting points (reported range: 245–250°C) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies polymorphic variations .
- Mass spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 275.04 .
How can conflicting biological activity data across studies be reconciled?
Advanced Research Question
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
